Patent-Exemplified Tablet Formulation at 250 mg vs. 4-Propyl-5-phenyl Analog at 400 mg Capsule
In the seminal cardiotonic thiazolones patent, 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone is specifically formulated as a 250 mg tablet, whereas the closely related analog 4-propyl-5-phenyl-2(3H)thiazolone is formulated as a 400 mg capsule . This 1.6-fold difference in unit dosage strength between two compounds that differ at both the 4-alkyl (ethyl vs. propyl) and 5-aryl (pyridin-4-yl vs. phenyl) positions demonstrates that these analogs are not bioequivalent or directly substitutable in development programs.
| Evidence Dimension | Exemplified pharmaceutical unit dosage strength |
|---|---|
| Target Compound Data | 250 mg tablet |
| Comparator Or Baseline | 4-propyl-5-phenyl-2(3H)thiazolone: 400 mg capsule |
| Quantified Difference | Target compound formulated at 37.5% lower unit mass than comparator (250 vs. 400 mg) |
| Conditions | Patent formulation examples; no direct bioequivalence data provided |
Why This Matters
Procurement decisions for cardiotonic lead optimization must account for the exemplified dosing range; selecting the wrong analog could misalign potency assumptions during preclinical development.
- [1] Schenttler RA, Jones WD Jr, Claxton GP. Cardiotonic thiazolones. US Patent 4,670,450, issued June 2, 1987. Formulation examples at lines 31-33 of Sumobrain patent text. View Source
